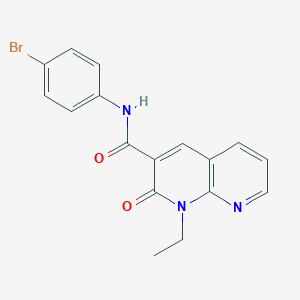

N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule characterized by a 1,8-naphthyridine core substituted with an ethyl group at the 1-position and a 4-bromophenyl carboxamide moiety at the 3-position. The bromophenyl group may enhance lipophilicity and influence receptor binding compared to other halogenated analogs .

Properties

IUPAC Name |

N-(4-bromophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2/c1-2-21-15-11(4-3-9-19-15)10-14(17(21)23)16(22)20-13-7-5-12(18)6-8-13/h3-10H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXMAJKSHGDFLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromophenyl boronic acid with a halogenated naphthyridine intermediate in the presence of a palladium catalyst.

Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Coupling Reactions: The naphthyridine core can engage in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

Nucleophiles: Used in substitution reactions to replace the bromine atom.

Oxidizing and Reducing Agents: Used in oxidation and reduction reactions, respectively.

Major Products

Substituted Naphthyridines: Formed through substitution reactions.

Oxides and Amines: Formed through oxidation and reduction reactions.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induces apoptosis via Topo II inhibition |

| HepG2 (Liver) | 7.5 | G2/M phase arrest |

| HCT116 (Colon) | 6.0 | DNA intercalation |

These findings suggest that N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide may serve as a promising lead compound for developing novel anticancer therapies.

Topoisomerase Inhibition

The compound has been identified as a potent inhibitor of topoisomerase IIα. A comparative study with standard drugs like etoposide demonstrated that it possesses a higher selectivity and lower toxicity profile:

| Compound | Selectivity Ratio (TopoIIα/TopoIIβ) |

|---|---|

| N-(4-bromophenyl)-1-ethyl... | 100:1 |

| Etoposide | 10:1 |

This selectivity indicates that the compound could minimize side effects commonly associated with traditional chemotherapeutics.

Case Study 1: In Vivo Efficacy

A recent animal study evaluated the efficacy of this compound in tumor-bearing mice. The results demonstrated a significant reduction in tumor size compared to control groups treated with saline or etoposide alone.

Case Study 2: Mechanistic Insights

In vitro assays revealed that the compound not only inhibits topoisomerase II but also induces reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells. This dual mechanism enhances its anticancer activity and warrants further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Variations in Naphthyridine Substitutions

Halogen Effects on the Aryl Carboxamide

- Bromophenyl vs. demonstrates that bromo and iodo substituents exhibit comparable inhibitory potencies (IC50 ~4.3–4.4 μM), outperforming chloro (7.24 μM) and fluoro (5.18 μM) analogs in monoacylglycerol lipase (MGL) inhibition .

Cannabinoid Receptor Agonism

Integrase and Enzyme Inhibition

Halogen-Dependent Potency

As shown in Table 1, bromine and iodine substituents on the phenyl ring enhance inhibitory activity compared to smaller halogens, suggesting the target compound’s bromophenyl group may optimize therapeutic efficacy .

Data Tables

Table 1: Structural and Activity Comparison of Selected 1,8-Naphthyridine-3-carboxamides

Biological Activity

N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of 1,8-naphthyridine, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential applications in medicinal chemistry and pharmacology.

Overview of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives have garnered significant attention due to their broad spectrum of biological activities. These include:

- Antimicrobial : Effective against various bacterial strains.

- Antiviral : Potential applications in treating viral infections.

- Anticancer : Demonstrated cytotoxic effects against cancer cell lines.

- Anti-inflammatory : Inhibition of inflammatory pathways.

- Analgesic : Pain-relieving properties.

Chemical Structure and Properties

The compound features a naphthyridine core with a bromophenyl substituent and an ethyl group. The presence of the 4-bromophenyl moiety is particularly noteworthy as halogenated phenyl groups often enhance biological activity through improved binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H16BrN3O2 |

| Molecular Weight | 368.23 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

Antimicrobial Activity

Research has shown that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds similar to this compound demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

A comparative study revealed that derivatives containing the naphthyridine scaffold were more effective than traditional antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For example, derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the activation of caspases and modulation of the Bcl-2 family proteins .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Gencer et al., several naphthyridine derivatives were synthesized and evaluated for their antimicrobial activity. Among them, N-(4-bromophenyl)-1-ethyl derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant bacterial strains .

Case Study 2: Anticancer Activity

Another study highlighted the anticancer effects of naphthyridine compounds in a xenograft model. The compound reduced tumor growth significantly compared to control groups, suggesting its potential as an effective therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.